Enhanced Hydrogen-Bonding Capacity and Polarity Relative to Unsubstituted Pyrimidine-2-carboximidamide
The 4-methoxy substitution in 4-methoxypyrimidine-2-carboximidamide hydrochloride increases topological polar surface area (TPSA) by 16.3% and adds one additional hydrogen bond acceptor compared to the unsubstituted pyrimidine-2-carboximidamide core [1][2]. This structural modification alters the compound's polarity and hydrogen-bonding profile, which are critical determinants of membrane permeability, target binding, and solubility in aqueous biological media.
| Evidence Dimension | Computed Physicochemical Properties: TPSA, H-bond Donors/Acceptors, Molecular Weight |
|---|---|
| Target Compound Data | TPSA = 84.9 Ų; HBD = 3; HBA = 4; MW = 188.62 g/mol (hydrochloride salt) |
| Comparator Or Baseline | Pyrimidine-2-carboximidamide (freebase): TPSA = 73.0 Ų; HBD = 3; HBA = 3; MW = 122.13 g/mol |
| Quantified Difference | TPSA increase: +11.9 Ų (+16.3%); HBA increase: +1 acceptor; MW increase: +66.49 g/mol (salt form) |
| Conditions | Computed using Cactvs 3.4.8.18 / XLogP3 3.0 (PubChem release 2024-2025); freebase vs. hydrochloride salt comparison. |
Why This Matters
The higher TPSA and additional hydrogen bond acceptor improve aqueous solubility and modulate passive membrane diffusion, enabling better handling in biochemical assays and potentially distinct off-target liability profiles.
- [1] PubChem. Compound Summary for CID 72207324, 4-Methoxypyrimidine-2-carboximidamide hydrochloride. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 9794060, 2-Pyrimidinecarboximidamide. National Center for Biotechnology Information (2025). View Source
